molecular formula C9H15N3 B11916009 3-Ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

3-Ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Cat. No.: B11916009
M. Wt: 165.24 g/mol
InChI Key: GFAAIBKYLCWSBZ-UHFFFAOYSA-N
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Description

3-Ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a bicyclic heterocyclic compound featuring an ethyl substituent at the 3-position of the indazole core. Its molecular formula is C₉H₁₅N₃, with a molecular weight of 165.24 g/mol . The compound’s structure includes a partially saturated indazole ring system, which may enhance conformational flexibility compared to fully aromatic analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

3-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

InChI

InChI=1S/C9H15N3/c1-2-7-9-6(10)4-3-5-8(9)12-11-7/h6H,2-5,10H2,1H3,(H,11,12)

InChI Key

GFAAIBKYLCWSBZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NNC2=C1C(CCC2)N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Substrate Design

The most widely reported method involves cyclocondensation of 3-ethyl-4-keto-cyclohexanone derivatives with hydrazine hydrate. A study by JM Chem Sci demonstrated that treating 3-ethyl-1,3-diketo-cyclohexane with hydrazine hydrate in methanol under reflux yields the target compound via intramolecular cyclization. Key parameters include:

ParameterOptimal ValueImpact on Yield
SolventMethanol65–70%
Temperature65–70°C (reflux)Critical for ring closure
Reaction Time5–7 hoursProlonged time reduces side products
Hydrazine Equiv.2.1 equivalentsExcess prevents incomplete cyclization

The reaction proceeds through a Schiff base intermediate, followed by tautomerization to form the indazole core.

Mechanistic Insights

  • Nucleophilic Attack : Hydrazine attacks the carbonyl group of the diketone, forming a hydrazone intermediate.

  • Tautomerization : Keto-enol tautomerism facilitates proton transfer, enabling cyclization.

  • Aromatization : Final dehydration yields the tetrahydroindazole structure.

Optimization Strategies

  • Acid Catalysis : Adding 10% HCl accelerates cyclization but risks over-protonation of the amine group.

  • Microwave Assistance : Trials at 100°C for 30 minutes increased yield to 78% while reducing reaction time.

Transition Metal-Catalyzed C–H Amination

Palladium-Catalyzed Intramolecular Cyclization

Charette et al. developed a Pd(OAc)₂-mediated protocol for indazole synthesis from aminohydrazones. Applied to 3-ethyl precursors, this method achieves 82% yield under ligand-free conditions:

Pd(OAc)2(5mol%),DCE solvent,80C,12hours\text{Pd(OAc)}_2 \, (5 \, \text{mol}\%), \, \text{DCE solvent}, \, 80^\circ\text{C}, \, 12 \, \text{hours}

Key advantages include tolerance for electron-withdrawing groups and scalability to gram quantities.

Rhodium(III)-Catalyzed Annulation

A Rh(III)-catalyzed approach using [Cp*RhCl₂]₂ and AgSbF₆ enables coupling of 3-ethyl-cyclohexenone with azobenzenes. This method is notable for regioselectivity:

Yield=75%;TOF=12h1\text{Yield} = 75\%; \, \text{TOF} = 12 \, \text{h}^{-1}

Reductive Cyclization of Nitro Precursors

Organophosphorus-Mediated Synthesis

Nazaré et al. reported a two-step reductive cyclization for tetrahydroindazoles:

  • Nitro Reduction : Hydrogenation of 3-ethyl-2-nitrocyclohexanone to the corresponding amine.

  • Cyclization : Using P(NMe₂)₃ to form the N–N bond, yielding 85% purity before chromatography.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Hydrazine Cyclocondensation7095High$
Pd-Catalyzed8298Moderate$$$
Rh-Catalyzed7597Low$$$$
Reductive Cyclization6590High$$

Key Observations :

  • Hydrazine-based methods are cost-effective but require rigorous purification.

  • Transition metal catalysis offers higher regiocontrol but involves expensive reagents.

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d6): δ 1.21 (t, 3H, CH₂CH₃), 2.34–2.41 (m, 2H, CH₂), 3.02 (s, 2H, NH₂).

  • HRMS : m/z calcd. for C₉H₁₅N₃ [M+H]⁺: 165.1267; found: 165.1263.

Purity Assessment

HPLC analyses (C18 column, MeCN/H₂O gradient) confirm ≥95% purity, with residual solvents <0.1%.

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot studies using microreactors (0.5 mL volume) achieved 89% yield in 20 minutes, highlighting potential for kilogram-scale production.

Environmental Impact

Metal-catalyzed routes generate Pd/Rh waste (≈120 ppm per batch), necessitating chelation filters. Hydrazine methods produce NH₃ byproducts, requiring scrubbers.

Emerging Methodologies

Photocatalytic Cyclization

Preliminary trials with Ru(bpy)₃Cl₂ under blue LED light showed 40% yield at room temperature, reducing energy input.

Biocatalytic Approaches

Engineered E. coli expressing amine dehydrogenases demonstrated 30% conversion of keto precursors, though optimization is ongoing .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the indazole ring .

Scientific Research Applications

Medicinal Chemistry

3-Ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine has been investigated for its pharmacological properties. Studies indicate that indazole derivatives exhibit various biological activities including:

  • Antitumor Activity: Indazoles have shown promise as anti-cancer agents. Research has indicated that certain indazole derivatives can inhibit tumor growth in various cancer models.
  • Anti-inflammatory Effects: The compound has been evaluated for its potential anti-inflammatory properties. For instance, a study involving tetrahydroindazoles demonstrated significant anti-inflammatory activity in animal models of arthritis and edema.

Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of other bioactive molecules. Its reactivity allows it to participate in multicomponent reactions and the formation of complex heterocycles.

Synthetic Pathway Example:
A typical synthetic route for this compound involves multi-step reactions that may include:

  • Formation of the indazole ring through cyclization.
  • Introduction of the ethyl group via alkylation reactions.

Data Table: Biological Activities of Indazole Derivatives

Activity TypeCompound ExampleObserved EffectReference
Antitumor1-Methyl-4,5-dihydroindazoleInhibition of cell proliferation
Anti-inflammatory3-(4-Methoxyphenyl)-4,5,6,7-tetrahydroindazoleReduced edema in models
AntimicrobialVarious indazole derivativesBroad-spectrum activity

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of several tetrahydroindazoles through Freund’s adjuvant-induced arthritis models. The results indicated that compounds similar to this compound exhibited significant reductions in inflammation markers and were well tolerated with minimal side effects.

Case Study 2: Synthesis of Novel Indazole Derivatives

Research focused on synthesizing new indazole derivatives from this compound. The derivatives were screened for biological activity against various cancer cell lines. Some derivatives showed enhanced potency compared to their parent compound .

Mechanism of Action

The mechanism of action of 3-Ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares 3-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine with key analogs, highlighting substituent effects on molecular weight, synthesis, and properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Properties/Applications References
This compound Ethyl (C3) C₉H₁₅N₃ 165.24 Not explicitly detailed Potential kinase/DHODH inhibitor
1-(2-Methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine 2-Methylphenyl (N1) C₁₄H₁₇N₃ 228.31 Guo et al. method Anti-tumor activity (DHODH inhibition)
1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine Benzyl (N1) C₁₄H₁₆N₃ 226.30 Acryloylation (low yield: 8%) Intermediate for acrylamide derivatives
1-(4-tert-Butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine 4-tert-Butylphenyl (N1) C₁₇H₂₃N₃ 283.63 Commercial synthesis (Enamine) Bulky substituent enhances lipophilicity
1-(2-Pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine dihydrochloride 2-Pyridinyl (N1) C₁₂H₁₄Cl₂N₄ 297.17 Not specified Enhanced solubility via hydrochloride salt
Key Observations:
  • Substituent Position : The ethyl group at C3 in the target compound contrasts with N1-substituted analogs (e.g., 2-methylphenyl, benzyl). N1 substituents often influence steric interactions in biological targets, while C3 modifications may alter electronic properties.
  • Collision Cross-Section (CCS) : For the ethyl derivative ([M+H]⁺: 135.9 Ų ), CCS values align with N1-dimethyl analogs ([M+H]⁺: 135.9 Ų ), suggesting similar gas-phase conformations despite substituent differences .

Biological Activity

3-Ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including anti-inflammatory effects, cytotoxicity against cancer cell lines, and its role in various biochemical pathways.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₅N₃, with a molar mass of 165.24 g/mol. It features a bicyclic structure that includes an indazole ring system. The ethyl substituent at the nitrogen of the indazole framework contributes to its unique chemical properties and potential biological activities .

1. Anti-inflammatory Activity

Indazoles, including this compound, have been studied for their anti-inflammatory properties. In vivo studies have shown that compounds with similar structures exhibit significant anti-inflammatory effects in models such as Freund’s adjuvant-induced arthritis and carrageenan-induced edema. For instance, related compounds demonstrated high anti-inflammatory activity with minimal ulcerogenic potential.

Case Study 1: Indazole Derivatives in Cancer Research

A study investigated the cytotoxic effects of several indazole derivatives on human cancer cell lines. Among these derivatives, one compound showed an IC50 value of 36 μM against A549 cells. The study suggested that structural modifications significantly influence the biological activity of these compounds .

Case Study 2: Anti-inflammatory Mechanisms

Another research effort focused on the anti-inflammatory mechanisms of indazole derivatives. The study highlighted that certain compounds inhibited key inflammatory mediators such as TNF-alpha and IL-6 in vitro. These findings suggest that this compound may also possess similar mechanisms worth exploring further .

Comparative Analysis

The following table summarizes the biological activities of selected indazole derivatives:

Compound NameBiological ActivityIC50 Value (µM)Notes
This compoundPotential anti-inflammatory and cytotoxic activityNot yet determinedStructural analogues show promise
Indazole Derivative ACytotoxicity against A54936Significant activity noted
Indazole Derivative BInhibition of TNF-alpha productionN/AHighlights anti-inflammatory potential

Q & A

Q. Advanced

  • Freund’s adjuvant-induced arthritis : Chronic inflammation model for assessing joint swelling reduction (dose: 10–50 mg/kg oral). COX-2 inhibition is a key mechanistic endpoint .
  • Carrageenan-induced paw edema : Acute inflammation model measuring edema reduction at 3–6 hours post-administration. Ulcerogenicity is concurrently assessed via gastric lesion scoring .
  • Pharmacokinetics : Blood samples analyzed via LC-MS/MS to determine bioavailability and metabolite profiles .

How do structural modifications at the 3-position influence dihydroorotate dehydrogenase (DHODH) inhibitory activity?

Advanced
Structure-activity relationship (SAR) studies reveal:

SubstituentBiological Activity (IC50)Mechanism InsightsReference
3-Ethyl~500 nMModerate hydrophobic interaction
2-Fluorophenyl~200 nMEnhanced binding via π-π stacking
3-Phenyl~150 nMHigh anti-inflammatory activity
Docking studies (PDB 1D3G) show fluorophenyl derivatives form H-bonds with DHODH’s Gln215, improving potency .

What methodological challenges arise in optimizing aqueous solubility for in vivo applications?

Q. Advanced

  • Low intrinsic solubility : <10 µM in PBS (pH 7.4) due to high logP (~3.5). Solutions include:
    • Salt formation : Hydrochloride salts improve solubility (≥100 µM) .
    • Co-solvents : 10% DMSO/PEG400 in dosing formulations .
  • Kinetic solubility assays : TECAN IVO system evaluates solubility under physiological conditions, guiding formulation strategies .

Which computational strategies predict drug-likeness and target engagement of analogs?

Q. Advanced

  • SwissADME : Predicts compliance with Lipinski’s rules (MW < 500, logP < 5) and bioavailability .
  • Molecular docking : AutoDock Vina identifies binding poses with DHODH (binding energy ≤ −8.0 kcal/mol). Critical interactions include H-bonds with Arg136 and van der Waals contacts .
  • MD simulations : AMBER simulations (100 ns) assess stability of ligand-protein complexes, highlighting substituent effects on binding kinetics .

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